6-phenyl-3-(pyridin-4-yl)-1H-indole
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Overview
Description
6-phenyl-3-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a phenyl group at the 6-position and a pyridinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-(pyridin-4-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the phenyl and pyridinyl substituents. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde to form the indole core. Subsequent functionalization steps introduce the phenyl and pyridinyl groups under specific reaction conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3-(pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for cross-coupling reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-phenyl-3-(pyridin-4-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-phenyl-3-(pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various substituents, such as:
- 3-(pyridin-4-yl)-1H-indole
- 6-phenyl-1H-indole
- 3-(pyridin-4-yl)-6-methyl-1H-indole
Uniqueness
6-phenyl-3-(pyridin-4-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H14N2 |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-phenyl-3-pyridin-4-yl-1H-indole |
InChI |
InChI=1S/C19H14N2/c1-2-4-14(5-3-1)16-6-7-17-18(13-21-19(17)12-16)15-8-10-20-11-9-15/h1-13,21H |
InChI Key |
QPUYBWAAFGEKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C4=CC=NC=C4 |
Origin of Product |
United States |
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